molecular formula C16H15N3O B5519496 N-(4-methoxyphenyl)-6-methylquinazolin-4-amine

N-(4-methoxyphenyl)-6-methylquinazolin-4-amine

Cat. No.: B5519496
M. Wt: 265.31 g/mol
InChI Key: DGKCFCAEKHZWMW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methylquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methylquinazolin-4-amine typically involves the condensation of 4-methoxyaniline with 6-methylquinazolin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of intermediate compounds, purification steps, and final condensation to obtain the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-6-methylquinazolin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the modulation of signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-aminobenzamide
  • N-(4-methoxyphenyl)-1H-indole-2-carboxamide
  • N-(4-methoxyphenyl)-1H-imidazole-2-carboxamide

Uniqueness

N-(4-methoxyphenyl)-6-methylquinazolin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays and a broader range of applications in scientific research .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-3-8-15-14(9-11)16(18-10-17-15)19-12-4-6-13(20-2)7-5-12/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKCFCAEKHZWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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